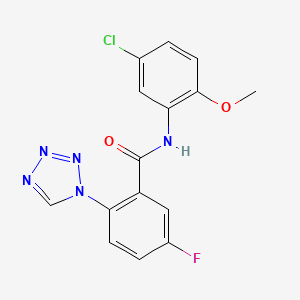

N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Description

N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring and halogenated aromatic substituents. The compound’s structure includes:

- A benzamide core with a 5-fluoro substitution on the benzene ring.

- A 5-chloro-2-methoxyphenyl group attached to the amide nitrogen, contributing steric bulk and electronic effects.

Properties

Molecular Formula |

C15H11ClFN5O2 |

|---|---|

Molecular Weight |

347.73 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H11ClFN5O2/c1-24-14-5-2-9(16)6-12(14)19-15(23)11-7-10(17)3-4-13(11)22-8-18-20-21-22/h2-8H,1H3,(H,19,23) |

InChI Key |

JXKXWYHMHDMSHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions. For example, the chloro group can be introduced by reacting the corresponding phenol with thionyl chloride.

Coupling Reactions: The final step involves coupling the tetrazole ring with the substituted benzamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Implications

Tetrazole vs.

Halogen Effects: The 5-fluoro and 5-chloro substituents may increase metabolic stability and lipophilicity relative to non-halogenated analogs .

Synthetic Efficiency : Yields for tetrazole-containing compounds (70–80%) are comparable to those of thiadiazole derivatives, indicating robust synthetic routes .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClFN5O2, with a molecular weight of approximately 347.73 g/mol. The compound features a chloro group, a methoxy group, a fluorine atom, and a tetrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit antimicrobial and anticancer properties. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are often linked to various biological activities, including anti-inflammatory and analgesic effects.

Anticancer Activity

Research has demonstrated that compounds containing tetrazole rings can act as microtubule destabilizers, which is crucial in cancer therapy. For instance, similar compounds have shown significant potency against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) by inhibiting tubulin polymerization and disrupting microtubule structures .

In one study, compounds structurally related to this compound exhibited IC50 values ranging from 0.85 µM to 6.75 µM against different cancer cell lines . This suggests that the compound may possess similar anticancer capabilities.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Initial investigations suggest that it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited. Further studies are needed to clarify its spectrum of activity and mechanism of action.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways, modulating their activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole | Antimicrobial properties |

| N-(4-Chlorophenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide | Lacks methoxy group | Potential anticancer activity |

| 4-Methyl-N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide | Methyl substitution | Investigated for anti-inflammatory effects |

This table illustrates the diversity in biological activities among related compounds, highlighting the potential significance of the functional groups present in this compound.

Case Studies

Several case studies have focused on the biological evaluation of similar tetrazole-containing compounds:

- Antitumor Efficacy : In a study evaluating various tetrazole derivatives, one compound demonstrated an IC50 value of 6.26 µM against HCC827 lung cancer cells in a 2D assay format. This suggests that modifications to the tetrazole structure can significantly impact anticancer efficacy .

- Microtubule Destabilization : Another study highlighted a tetrazole derivative that effectively disrupted microtubule formation in SGC-7901 cells, leading to cell cycle arrest at the G2/M phase. This mechanism is critical for developing new anticancer agents targeting microtubules .

Q & A

Q. What are common synthetic routes for N-(5-chloro-2-methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with an aminothiazole or aminothiadiazole intermediate under basic conditions. For example, 5-chlorothiazol-2-amine can react with substituted benzoyl chlorides in pyridine or dichloromethane, followed by purification via column chromatography and recrystallization . Key steps include controlling reaction temperature, solvent choice (e.g., pyridine for acid scavenging), and monitoring progress via TLC.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs multiple analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and amide bond formation .

- X-ray crystallography to resolve molecular packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .

- Mass spectrometry for molecular ion verification .

- FTIR to identify functional groups like tetrazole (C=N stretching ~1600 cm⁻¹) and amide (C=O ~1650 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Antimicrobial assays (e.g., broth microdilution) to determine MIC values against bacterial/fungal strains, noting pH-dependent activity due to tetrazole’s ionization .

- Cytotoxicity studies (e.g., MTT assay on cancer cell lines like HeLa), comparing IC₅₀ values to standards like hydroxyurea .

- Enzyme inhibition assays (e.g., PFOR enzyme targeting for anaerobic pathogens) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pyridine neutralizes HCl during amide coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity in heterocyclic ring formation .

- Catalyst screening : Lewis acids (e.g., AlCl₃) may accelerate electrophilic substitution in benzamide moieties .

- Purification : Gradient elution in HPLC or recrystallization in methanol/water mixtures enhances purity .

Q. What strategies address contradictory bioactivity data across studies?

- Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa), culture conditions, and assay endpoints (e.g., IC₈₀ vs. IC₅₀) .

- Metabolic stability testing : Assess compound degradation in serum (e.g., using liver microsomes) to rule out false negatives .

- Structural analogs : Synthesize derivatives (e.g., replacing tetrazole with carboxylate) to isolate contributions of specific functional groups .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent modulation :

- Tetrazole ring : Replace with other bioisosteres (e.g., sulfonamide) to alter logP and membrane permeability .

- Methoxy group : Vary substituent position (e.g., 2-methoxy vs. 3-methoxy) to study steric effects on target binding .

Q. What mechanistic studies elucidate its mode of action in anticancer applications?

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .

- Proteomics : Identify protein targets via affinity chromatography or SILAC labeling .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins) to rule off-target effects .

Methodological Considerations

Q. How to resolve challenges in crystallizing this compound for structural studies?

- Solvent optimization : Use mixed solvents (e.g., methanol/chloroform) to slow crystal growth and improve diffraction quality .

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes single-crystal formation .

- Additives : Introduce trace PEG 4000 to stabilize intermolecular hydrogen bonds .

Q. What computational tools predict its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.